molecular formula C10H19O4P B13694831 Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate CAS No. 89021-25-0

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate

Cat. No.: B13694831
CAS No.: 89021-25-0
M. Wt: 234.23 g/mol
InChI Key: RXDLGWVPUAZIAP-UHFFFAOYSA-N
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Description

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate is an organic compound with the molecular formula C10H19O4P It is a phosphonate ester, characterized by the presence of a phosphonic acid group esterified with diisopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate can be synthesized through the reaction of isopropyl alcohol with phosphorus trichloride, followed by the addition of a suitable carbonyl compound. The reaction typically involves the following steps:

    Reaction of Isopropyl Alcohol with Phosphorus Trichloride: This step produces diisopropyl phosphite. [ 3 (\text{CH}_3)_2\text{CHOH} + \text{PCl}_3 \rightarrow [(\text{CH}_3)_2\text{CHO}]_2\text{POH} + 2\text{HCl} + (\text{CH}_3)_2\text{CHCl} ]

    Addition of Carbonyl Compound: The diisopropyl phosphite is then reacted with a suitable carbonyl compound to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phosphonate group can participate in substitution reactions, where the diisopropyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive phosphonate derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The compound can also participate in enzyme inhibition by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl methylphosphonate: Similar in structure but with a methyl group instead of the 3-oxo-1-buten-1-yl group.

    Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate: Contains a cyclobutane ring instead of the butenyl group.

Uniqueness

Diisopropyl (3-Oxo-1-buten-1-yl)phosphonate is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the 3-oxo-1-buten-1-yl group allows for unique interactions and reactions that are not observed with simpler phosphonate esters.

Properties

CAS No.

89021-25-0

Molecular Formula

C10H19O4P

Molecular Weight

234.23 g/mol

IUPAC Name

4-di(propan-2-yloxy)phosphorylbut-3-en-2-one

InChI

InChI=1S/C10H19O4P/c1-8(2)13-15(12,14-9(3)4)7-6-10(5)11/h6-9H,1-5H3

InChI Key

RXDLGWVPUAZIAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C=CC(=O)C)OC(C)C

Origin of Product

United States

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